4-(2,6-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula CHClNO. This compound features a pyrimidine ring that is substituted with two chlorine atoms at positions 2 and 6, along with a morpholine ring attached at position 4. It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals.
This compound is classified under pyrimidines and morpholines, which are significant in medicinal chemistry. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure, while morpholines are cyclic amines that have a morpholine structure. The presence of chlorine substituents enhances the biological activity of the compound, making it a subject of interest in drug development .
The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dichloropyrimidine with morpholine. The general synthetic route includes:
In industrial settings, continuous flow processes may be utilized to improve efficiency and yield. Automated reactors help maintain precise control over reaction parameters such as temperature and pressure.
The molecular structure of 4-(2,6-Dichloropyrimidin-4-yl)morpholine can be represented as follows:
The compound's structure allows for various interactions with biological targets, particularly due to the electron-withdrawing nature of the chlorine atoms .
4-(2,6-Dichloropyrimidin-4-yl)morpholine can participate in several types of chemical reactions:
For nucleophilic substitution, reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are typically used at moderate temperatures. Oxidation may involve agents such as hydrogen peroxide under controlled conditions. Coupling reactions often employ palladium catalysts with bases like triethylamine .
The primary target of 4-(2,6-Dichloropyrimidin-4-yl)morpholine is Janus kinase 2 (JAK2). This compound inhibits JAK2 activity, which is crucial for various signaling pathways including the JAK-STAT pathway. The inhibition leads to downstream effects that can disrupt cellular signaling processes.
The pharmacokinetic properties suggest effective absorption and distribution within biological systems. Environmental factors such as storage conditions (preferably at 2-8°C) can influence its stability and efficacy .
Relevant physicochemical data indicate high lipophilicity which may affect bioavailability and interaction with biological targets .
4-(2,6-Dichloropyrimidin-4-yl)morpholine has significant applications in medicinal chemistry, particularly as an intermediate in drug development targeting various diseases. Its ability to inhibit JAK2 makes it a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases. Additionally, it plays a role in synthesizing agrochemicals that require similar structural motifs for biological activity .
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a bifunctional heterocyclic compound integrating pyrimidine and morpholine pharmacophores. Its systematic IUPAC name is 4-(2,6-dichloropyrimidin-4-yl)morpholine, with the molecular formula C₈H₉Cl₂N₃O and a molecular weight of 234.08 g/mol [7]. The structure features a central pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions, while the 4-position is linked to the morpholine nitrogen via a carbon-nitrogen bond. This arrangement creates an electron-deficient pyrimidine core and an electron-rich morpholine moiety, enabling diverse reactivity [1] [6]. Key identifiers include:
Table 1: Structural Identifiers of 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Property | Value |
---|---|
Molecular Formula | C₈H₉Cl₂N₃O |
Molecular Weight | 234.08 g/mol |
CAS Number | 52127-83-0 |
IUPAC Name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine |
SMILES | C1COCCN1C2=CC(=NC(=N2)Cl)Cl |
InChIKey | QGGYMWHOBGSQCF-UHFFFAOYSA-N |
The morpholine ring adopts a chair conformation, and the pyrimidine ring exhibits planar geometry. This configuration allows the compound to participate in hydrogen bonding (via morpholine oxygen and pyrimidine nitrogen) and dipole-dipole interactions, underpinning its utility in molecular recognition [1] [8].
The synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine emerged from advancements in nucleophilic aromatic substitution (SNAr) chemistry during the mid-20th century. Early routes involved reacting 2,4,6-trichloropyrimidine with morpholine, but selectivity issues led to mixtures. A refined method using 2,6-dichloropyrimidine and morpholine in anhydrous solvents (e.g., tetrahydrofuran) with base catalysts (e.g., potassium carbonate) at 80–100°C was established by the 1980s, achieving regioselective substitution at the 4-position [6]. Industrial adoption accelerated in the 2000s due to demand for kinase inhibitor intermediates, with manufacturers like EvitaChem standardizing production under controlled conditions (e.g., inert atmosphere, 2–8°C storage) [6].
Table 2: Evolution of Synthesis Methods
Timeframe | Synthetic Approach | Key Advance |
---|---|---|
1960s–1970s | 2,4,6-Trichloropyrimidine + Morpholine | Low regioselectivity; byproduct formation |
1980s–1990s | 2,6-Dichloropyrimidine + Morpholine/K₂CO₃ in THF, 80°C | High regiocontrol (>90% yield) |
2000s–Present | Continuous-flow processes with automated reactors | Enhanced purity (>98%); industrial scale |
The compound’s role expanded with the rise of Suzuki-Miyaura cross-coupling in pharmaceutical chemistry. Its 2-chlorine atom is selectively displaceable by aryl/heteroaryl boronic acids under palladium catalysis, enabling rapid diversification for drug discovery [2] [6]. This reactivity established it as a privileged building block for nitrogen-containing heterocycles [10].
This compound is a critical intermediate for bioactive molecules targeting neurological, oncological, and infectious diseases. In Alzheimer’s disease research, pyrimidine-morpholine hybrids derived from it exhibit acetylcholinesterase (AChE) inhibition. For example, a 2023 study identified compound 5e (synthesized via Suzuki coupling of this intermediate) as a potent AChE inhibitor (IC₅₀ = 0.87 μM), reducing neuroinflammation by modulating interleukin-6 release [2] [4]. Kinase inhibitor development leverages its scaffold for compounds like PLK4 inhibitors (e.g., compound 8h, IC₅₀ = 0.0067 μM against polo-like kinase 4), which show promise in breast cancer by inducing mitotic catastrophe [9].
Table 3: Bioactive Derivatives and Applications
Therapeutic Area | Derivative Compound | Biological Target | Activity |
---|---|---|---|
Neurodegenerative | Hybrid 5e | Acetylcholinesterase | IC₅₀ = 0.87 μM; anti-Aβ |
Oncology | Inhibitor 8h | Polo-like kinase 4 (PLK4) | IC₅₀ = 0.0067 μM |
Antiviral | Adamantane conjugates | ESKAPE pathogens | Broad-spectrum suppression |
In agrochemical research, the compound’s derivatization yields candidates with herbicidal and fungicidal activity. Its chlorine atoms facilitate nucleophilic displacement with thiols or amines to generate heterocycles that disrupt fungal cell membranes or plant growth regulators [5] [10]. Additionally, adamantane-functionalized analogs demonstrate antimycobacterial effects by targeting cell-wall synthesis enzymes [10]. The morpholine component enhances pharmacokinetic properties, improving membrane permeability and bioavailability in both human and plant systems [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7